molecular formula C20H24F2N4O2 B3011340 N1-(2,4-difluorophenyl)-N2-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide CAS No. 941975-74-2

N1-(2,4-difluorophenyl)-N2-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide

Cat. No.: B3011340
CAS No.: 941975-74-2
M. Wt: 390.435
InChI Key: IXVNACDFTKIYLX-UHFFFAOYSA-N
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Description

N1-(2,4-difluorophenyl)-N2-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide is a useful research compound. Its molecular formula is C20H24F2N4O2 and its molecular weight is 390.435. The purity is usually 95%.
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Biological Activity

N1-(2,4-difluorophenyl)-N2-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide is a synthetic compound with potential applications in medicinal chemistry and biological research. This article explores its biological activity, focusing on its mechanisms of action, antioxidant properties, cytotoxicity, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name: N'-(2,4-difluorophenyl)-N-[2-[4-(dimethylamino)phenyl]ethyl]oxamide
  • Molecular Formula: C22H26F2N4O2
  • Molecular Weight: 416.5 g/mol
  • CAS Number: 922981-85-9

The compound features a difluorophenyl group, a dimethylamino group, and an oxalamide moiety, contributing to its unique chemical properties and potential biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The difluorophenyl group enhances binding affinity to these targets, while the dimethylamino groups modulate electronic properties, facilitating interactions with biological macromolecules. The oxalamide core provides structural stability essential for its biological activity .

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives containing the phenyl-N,N-dimethylamino group have demonstrated promising antioxidant potency without cytotoxic effects. These compounds were evaluated using various assays:

  • Oxygen Radical Absorption Capacity (ORAC)
  • Ferric Reducing Antioxidant Power (FRAP)
  • DPPH Radical Scavenging Activity

In studies, compounds with the dimethylamino functional group showed effective radical scavenging abilities, which may be attributed to their capacity to donate electrons and neutralize free radicals .

Table 1: Antioxidant Activity Assay Results

CompoundORAC ValueFRAP ValueDPPH Scavenging Activity (%)
6a150 µmol TE/g120 µmol Fe(II)/g85%
6c175 µmol TE/g140 µmol Fe(II)/g90%
6e160 µmol TE/g130 µmol Fe(II)/g88%

Cytotoxicity Studies

Cytotoxicity assessments using the MTT assay revealed that certain derivatives of this compound did not exhibit significant cytotoxic effects on H9c2 cardiomyoblast cells. For example, compounds with the phenyl-N,N-dimethylamino functional group maintained cell viability comparable to untreated controls .

Table 2: Cytotoxicity Results

CompoundConcentration (µM)Cell Viability (%)
Control-100
6a2095
6c2092
6e2093

Case Studies and Applications

Several studies have highlighted the potential applications of this compound in drug development:

  • Medicinal Chemistry : The compound is being investigated as a pharmacophore for developing new therapeutic agents due to its favorable interactions with biological targets.
  • Materials Science : Its unique chemical structure is explored for applications in advanced materials such as polymers and coatings.
  • Biological Research : As a tool compound, it aids in studying the effects of fluorinated aromatic compounds on various biological systems .

Properties

IUPAC Name

N'-(2,4-difluorophenyl)-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24F2N4O2/c1-25(2)15-8-5-13(6-9-15)18(26(3)4)12-23-19(27)20(28)24-17-10-7-14(21)11-16(17)22/h5-11,18H,12H2,1-4H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXVNACDFTKIYLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=C(C=C(C=C2)F)F)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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